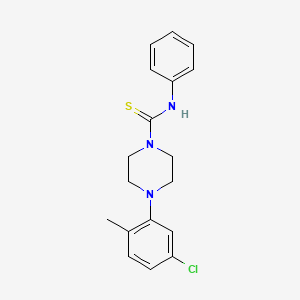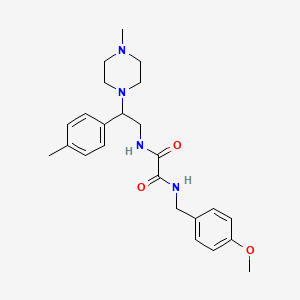
2-Methylisoindoline-5-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylisoindoline-5-carboxylic acid hydrochloride is a versatile chemical compound utilized in various scientific research fields. It is a derivative of isoindoline, a heterocyclic compound containing a nitrogen atom within a five-membered ring fused to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylisoindoline-5-carboxylic acid hydrochloride typically involves several key steps:
Acyliminium Ion Allylation Reaction: This step is catalyzed by a Lewis acid and involves the formation of an acyliminium ion, which then undergoes allylation.
Mitsunobu Reaction: This reaction is used to convert alcohols into esters, ethers, or other compounds.
Pd-Mediated Stille–Kelly Intramolecular Cross Coupling: This step involves the coupling of two carbon atoms using palladium as a catalyst.
CO Catalyzed Pd-Mediated Reductive N-Heterocyclization: This final step involves the formation of the nitrogen-containing heterocyclic ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
2-Methylisoindoline-5-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
2-Methylisoindoline-5-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in material science investigations and the development of new materials.
作用機序
The mechanism of action of 2-Methylisoindoline-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to exert its effects .
類似化合物との比較
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Isoindoline Derivatives: These compounds also share a similar core structure and are used in various chemical and biological applications.
Uniqueness
2-Methylisoindoline-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid and hydrochloride groups. These functional groups confer unique chemical properties and reactivity, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
2-methyl-1,3-dihydroisoindole-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-11-5-8-3-2-7(10(12)13)4-9(8)6-11;/h2-4H,5-6H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARHDJSRGZBNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065065-38-4 |
Source


|
| Record name | 2-methylisoindoline-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)


![2-[(3,5-Difluorophenyl)formamido]acetic acid](/img/structure/B3009211.png)

![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3009213.png)








